Regioisomeric Differentiation: Antibacterial Selectivity Profile vs. 5-Nitrothiophene-2-carbonitrile
The specific 2,4-substitution pattern of this compound is associated with a distinct antimicrobial spectrum compared to its regioisomer, 5-nitrothiophene-2-carbonitrile. The 2-nitrothiophene-4-carbonitrile core, a key structural motif for further derivatization, is studied within a class of molecules (2-nitrothiophenes) that show activity against both Gram-positive and Gram-negative bacteria [1]. In contrast, 5-nitrothiophene-2-carbonitrile has been characterized to exhibit strong activity specifically against Gram-positive bacteria and the fungus *Candida albicans*, but lacks activity against Gram-negative strains such as *Escherichia coli* or *Pseudomonas aeruginosa* . This difference in spectrum indicates that the position of the nitro and carbonitrile groups on the thiophene ring is a key driver of target specificity or bacterial penetration.
| Evidence Dimension | Antibacterial Spectrum (Gram-Negative Activity) |
|---|---|
| Target Compound Data | Active (as part of 2-nitrothiophene class) against Gram-negative bacteria [1]. |
| Comparator Or Baseline | 5-Nitrothiophene-2-carbonitrile shows no inhibition of E. coli or P. aeruginosa . |
| Quantified Difference | Qualitative difference in spectrum; presence vs. absence of activity. |
| Conditions | QSAR models and biological assays on 2-nitrothiophenes [1] vs. antimicrobial assays on 5-nitrothiophene-2-carbonitrile . |
Why This Matters
Selection of the correct regioisomer is essential for projects targeting specific bacterial spectra; using the 2,4-substituted compound allows exploration of Gram-negative activity, a feature absent in the 2,5-substituted analog.
- [1] Morley, J.O., et al. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108. View Source
